Fourth-Generation EGFR Inhibitor Derivative Outperforms Osimertinib Against Resistant Mutant (EGFR C797S)
A 2-aryl-4-aminoquinazoline derivative (compound 6g) designed from the quinazolin-4-amine scaffold demonstrated superior inhibitory activity against the triple-mutant EGFRDel19/T790M/C797S kinase (IC50 = 0.056 μM) and resistant PC-9 cell proliferation (IC50 = 0.143 μM), outperforming the clinical comparator Osimertinib by 16-fold in the same cellular assay [1]. In a xenograft mouse model, 6g achieved tumor growth inhibition (TGI) of 64.2% at 10 mg/kg, markedly exceeding Osimertinib's TGI of 16.07% at the same dose, without observed significant toxicity [1]. This establishes the scaffold's capacity to generate molecules that overcome acquired resistance to third-generation EGFR inhibitors.
| Evidence Dimension | EGFRDel19/T790M/C797S cellular antiproliferative activity (IC50) and in vivo tumor growth inhibition (TGI) |
|---|---|
| Target Compound Data | Derivative 6g: Cellular IC50 = 0.143 μM; TGI = 64.2% at 10 mg/kg |
| Comparator Or Baseline | Osimertinib: Cellular IC50 = 2.288 μM (derived from 16-fold difference); TGI = 16.07% at 10 mg/kg |
| Quantified Difference | 16-fold more potent in cells; 4-fold higher TGI in vivo |
| Conditions | PC-9Del19/T790M/C797S NSCLC cell line and corresponding xenograft mouse model |
Why This Matters
This demonstrates that the quinazolin-4-amine scaffold is essential for generating next-generation inhibitors capable of addressing clinically emergent resistance where standard-of-care agents fail, directly impacting procurement for oncology drug discovery programs.
- [1] Chang, H., et al. (2026). Structure-guided discovery of a potent 2-aryl-4-aminoquinazoline-based inhibitor overcoming osimertinib resistance driven by EGFR C797S mutation in NSCLC. European Journal of Medicinal Chemistry, Article in Press. View Source
